REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](N)[C:7]=1[CH3:13])(=[O:3])[CH3:2].[O:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.N(OC(C)(C)C)=O>CCCCCCC>[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)[C:7]=1[CH3:13])(=[O:3])[CH3:2]
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Name
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3-amino-2-methylphenylmethyl acetate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C(=CC=C1)N)C
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Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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CCCCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Upon complete addition
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through 50 g of silica gel
|
Type
|
WASH
|
Details
|
The silica gel was washed with 400 mL of pentane
|
Type
|
WASH
|
Details
|
The wash
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual oil which
|
Type
|
WASH
|
Details
|
eluting with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was subjected to distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilling system
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C(=CC=C1)C=1OC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |